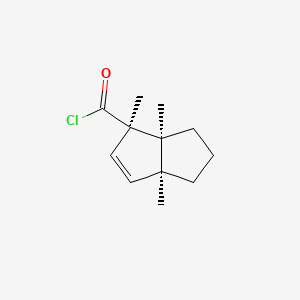
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is a complex organic compound with a unique structure It is characterized by its pentalene core, which is a bicyclic hydrocarbon, and the presence of a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pentalene core, followed by the introduction of the carbonyl chloride group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound’s reactivity makes it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the activity of specific enzymes and their role in various biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating certain diseases and conditions, leveraging their unique chemical properties.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological assays.
Comparison with Similar Compounds
Similar Compounds
- (1R,3aS,6aS)-octahydro-1-pentalenyl chloroacetate
- (1R,3aS,6aS)-octahydro-1-pentalenol
Uniqueness
Compared to similar compounds, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride stands out due to its specific functional group and the resulting reactivity. The presence of the carbonyl chloride group provides unique opportunities for chemical modifications and applications that are not possible with its analogs.
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c1-10-5-4-6-12(10,3)11(2,8-7-10)9(13)14/h7-8H,4-6H2,1-3H3/t10-,11-,12-/m0/s1 |
InChI Key |
UPXHKNRQJAPFED-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]1([C@](C=C2)(C)C(=O)Cl)C |
Canonical SMILES |
CC12CCCC1(C(C=C2)(C)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















